molecular formula C12H22N4 B13525063 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

Cat. No.: B13525063
M. Wt: 222.33 g/mol
InChI Key: KJIJQYILGYRGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C11H20N4. It features a triazole ring, a cyclohexyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an aluminum chloride catalyst.

    Attachment of the Amine Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole using reducing agents like lithium aluminum hydride.

    Substitution: The cyclohexyl group can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts such as palladium on carbon, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine can be compared with other similar compounds, such as:

    1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)methylpiperazine: This compound contains a piperazine ring instead of an amine group, which may alter its biological activity and chemical reactivity.

    1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine: This compound has a propan-2-amine group, which may affect its pharmacokinetic properties and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)-N-methylethanamine

InChI

InChI=1S/C12H22N4/c1-9(13-2)12-14-11(15-16(12)3)10-7-5-4-6-8-10/h9-10,13H,4-8H2,1-3H3

InChI Key

KJIJQYILGYRGIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1C)C2CCCCC2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.